molecular formula C8H7N3S B1440104 5-(Pyridin-2-yl)-1,3-thiazol-2-amine CAS No. 1215073-56-5

5-(Pyridin-2-yl)-1,3-thiazol-2-amine

Cat. No.: B1440104
CAS No.: 1215073-56-5
M. Wt: 177.23 g/mol
InChI Key: UABSMBMZBUXKPZ-UHFFFAOYSA-N
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Description

5-(Pyridin-2-yl)-1,3-thiazol-2-amine is a heterocyclic compound that contains both pyridine and thiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Biochemical Analysis

Biochemical Properties

5-(Pyridin-2-yl)-1,3-thiazol-2-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as phosphoinositide 3-kinase, which is involved in cell growth and survival pathways . Additionally, this compound can bind to proteins involved in DNA repair and cell signaling, thereby influencing cellular processes. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complex and modulate the activity of the target biomolecule.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activity of phosphoinositide 3-kinase, leading to reduced cell proliferation and increased apoptosis in cancer cells . Furthermore, this compound has been shown to affect the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory properties .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the active site of phosphoinositide 3-kinase, inhibiting its activity and preventing the phosphorylation of downstream targets . This inhibition disrupts cell signaling pathways that promote cell survival and proliferation, leading to apoptosis in cancer cells. Additionally, this compound can modulate the expression of genes involved in inflammatory responses, thereby exerting its anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth by inducing apoptosis . At higher doses, this compound may cause adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, leading to the formation of metabolites that are excreted via the kidneys . These metabolic pathways can affect the compound’s bioavailability and efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, this compound may bind to intracellular proteins, influencing its localization and accumulation . This distribution pattern is essential for the compound’s biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in cell signaling and metabolism . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, such as the nucleus or mitochondria . These targeting signals are essential for the compound’s ability to modulate cellular processes and exert its biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-2-yl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with α-haloketones under basic conditions to form the thiazole ring. The reaction conditions often include the use of solvents such as ethanol or toluene and catalysts like iodine or tert-butyl hydroperoxide (TBHP) to promote the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and reduce production costs are common strategies in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-2-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Pyridin-2-yl)-1,3-thiazol-2-amine is unique due to its specific combination of pyridine and thiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound in the development of new drugs and materials.

Properties

IUPAC Name

5-pyridin-2-yl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3S/c9-8-11-5-7(12-8)6-3-1-2-4-10-6/h1-5H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UABSMBMZBUXKPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50677943
Record name 5-(Pyridin-2-yl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215073-56-5
Record name 5-(Pyridin-2-yl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(pyridin-2-yl)-1,3-thiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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